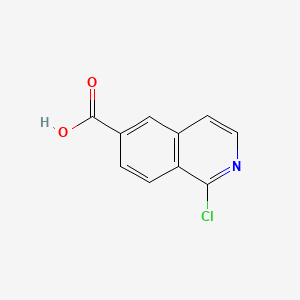

1-Chloroisoquinoline-6-carboxylic acid

描述

Evolution of Isoquinoline (B145761) Chemistry as a Privileged Heterocyclic Scaffold

The isoquinoline ring system, composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a foundational structure in a vast number of natural and synthetic compounds. wikipedia.org Historically, this scaffold was identified in a multitude of plant-derived alkaloids, such as papaverine (B1678415) and berberine (B55584). wikipedia.orgrsc.org These natural products displayed a wide array of potent biological activities, which spurred extensive research into the isoquinoline core. ontosight.ainumberanalytics.com

In modern medicinal chemistry, the isoquinoline framework is recognized as a "privileged scaffold." nih.govresearchgate.netbenthamdirect.com This designation is attributed to its ability to serve as a versatile template for designing ligands that can interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological effects, including anticancer and antimicrobial properties. nih.govresearchgate.netbenthamdirect.com The structural rigidity and aromatic nature of the isoquinoline core provide a defined three-dimensional arrangement for appended functional groups, facilitating specific and high-affinity binding to enzymes and receptors. rsc.orgrsc.org The ongoing exploration of isoquinoline derivatives continues to be a fruitful endeavor in the discovery of new therapeutic agents. benthamdirect.comrsc.org

The Significance of Halogenated Carboxylic Acid Moieties in Bioactive Compounds

The incorporation of halogen atoms and carboxylic acid groups into organic molecules are two of the most powerful strategies in drug design. Halogenation, the process of adding atoms like chlorine, can profoundly alter a molecule's physicochemical properties. nih.gov Introducing a halogen can increase lipophilicity, which may enhance the ability of a compound to cross biological membranes. nih.gov Furthermore, halogens, particularly chlorine, bromine, and iodine, can participate in a specific, non-covalent interaction known as a halogen bond. acs.orgacs.org This interaction, where the halogen atom acts as an electrophilic species, can contribute favorably to the binding affinity of a ligand to its biological target. nih.govnamiki-s.co.jp

The carboxylic acid functional group is a cornerstone of molecular recognition in biological systems. nih.govnumberanalytics.com Its ability to act as a hydrogen bond donor and acceptor, and to exist as a negatively charged carboxylate ion at physiological pH, allows it to form strong electrostatic and hydrogen-bonding interactions with receptor sites. nih.govnumberanalytics.com This moiety is a key component of the pharmacophore (the essential molecular features for biological activity) for hundreds of marketed drugs. nih.govwikipedia.org However, the presence of a carboxylic acid can also present challenges, such as limited membrane permeability and susceptibility to metabolic processes, which has led to extensive research into bioisosteres—functional groups with similar properties that can mitigate these drawbacks. nih.govnih.govresearchgate.net

Overview of Research Directions for Isoquinoline-Based Carboxylic Acid Derivatives

The combination of an isoquinoline scaffold with a carboxylic acid functional group creates a class of compounds with significant potential in drug discovery. Research in this area is focused on leveraging the distinct properties of each component to develop novel therapeutic agents. These derivatives are being investigated for a range of applications, including their potential as enzyme inhibitors. For instance, certain isoquinoline carboxylic acid compounds have been explored as inhibitors of prolyl hydroxylase.

The strategic placement of the carboxylic acid on the isoquinoline ring allows for fine-tuning of the molecule's interaction with specific biological targets. mdpi.com Furthermore, the carboxylic acid group serves as a versatile synthetic handle, enabling the creation of more complex derivatives, such as amides and esters, to explore structure-activity relationships (SAR) extensively. The development of efficient synthetic routes to access diverse isoquinoline-carboxylic acids is a key focus, as it opens the door to building large libraries of compounds for high-throughput screening against various diseases. iisc.ac.innih.govmdpi.com

Historical Context of Isoquinoline Alkaloid Research and Synthetic Approaches

The field of isoquinoline chemistry has its roots in the 19th-century isolation of alkaloids from natural sources, most notably morphine from the opium poppy. numberanalytics.com The discovery of these potent, naturally occurring compounds launched a major effort in the scientific community to understand their structure and to replicate their synthesis in the laboratory. rsc.org This pursuit was a driving force in the development of organic chemistry.

Over the years, several classic name reactions have been established as cornerstone methods for constructing the isoquinoline core. quimicaorganica.orgorganic-chemistry.org These include:

The Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclodehydration of a β-phenylethylamine amide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline. wikipedia.orgpharmaguideline.com

The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. iisc.ac.inpharmaguideline.com

The Pomeranz-Fritsch Reaction: This synthesis uses a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal, which react in the presence of acid to form the isoquinoline ring. wikipedia.orgquimicaorganica.org

These synthetic strategies, along with modern advancements, have provided chemists with a robust toolkit for creating a vast array of isoquinoline derivatives for chemical and biological investigation. acs.org

Physicochemical Properties of 1-Chloroisoquinoline-6-carboxylic acid

| Property | Value |

| CAS Number | 1256787-42-4 biosynth.com |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| SMILES | C1=CC2=C(C=CN=C2Cl)C=C1C(=O)O |

Note: Data for this specific compound is limited. The table reflects foundational chemical information. Further experimental data on properties like melting point, boiling point, and solubility are not widely published.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-chloroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-8-2-1-7(10(13)14)5-6(8)3-4-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYRQFWSJKHQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695163 | |

| Record name | 1-Chloroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256787-42-4 | |

| Record name | 1-Chloroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for 1 Chloroisoquinoline 6 Carboxylic Acid

Regioselective Functionalization Techniques for the Isoquinoline (B145761) Ring System

Regioselective functionalization is paramount in the synthesis of polysubstituted heteroaromatic compounds. For the isoquinoline ring, the C-1 position is susceptible to nucleophilic attack, while the benzene (B151609) ring allows for electrophilic substitution, though directing these reactions to a specific position like C-6 requires specialized methods.

The introduction of a chlorine atom specifically at the C-1 position of the isoquinoline nucleus is a key transformation. Traditional methods can sometimes lead to mixtures of products. However, modern synthetic chemistry offers highly regioselective techniques.

One notable method involves the deoxygenative chlorination of isoquinoline N-oxides. The activation of the N-oxide moiety facilitates selective functionalization at the C-2 (or C-1 in isoquinoline nomenclature) position. A novel and efficient protocol utilizes a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) as the chlorinating agent. researchgate.netresearchgate.net This reaction proceeds smoothly under mild conditions, demonstrating high efficiency and selectivity for the C-1 position across a range of substrates with excellent functional group tolerance. researchgate.netresearchgate.net The N-oxide precursor serves to activate the adjacent carbon atom, directing the chlorination with high precision.

Table 1: Reagents for Regioselective C-1 Chlorination of Isoquinoline N-Oxide

| Reagent/Component | Role | Reference |

| Isoquinoline N-oxide | Substrate | researchgate.netresearchgate.net |

| Triphenylphosphine (PPh₃) | Activating Agent | researchgate.netresearchgate.net |

| Trichloroacetonitrile (Cl₃CCN) | Chlorine Source | researchgate.netresearchgate.net |

Placing a carboxylic acid group at the C-6 position requires overcoming the challenge of directing functionalization to a specific site on the benzenoid ring of the isoquinoline system.

Organometallic chemistry provides powerful tools for C-H activation and functionalization. One common approach is the use of organolithium reagents, such as butyllithium (B86547) (BuLi), to deprotonate a specific carbon atom, creating a nucleophilic center that can then react with an electrophile like carbon dioxide (CO₂). researchgate.net This process, known as lithiation-carboxylation, can be directed by existing functional groups or achieved through halogen-lithium exchange.

For an isoquinoline derivative, a precursor with a directing group or a halogen (like bromine or iodine) at the C-6 position would be required. Treatment with BuLi at low temperatures (e.g., -78 °C) would generate the 6-lithioisoquinoline intermediate. researchgate.net This highly reactive species can then be quenched with solid CO₂ (dry ice) followed by an acidic workup to yield the desired 6-carboxylic acid derivative. researchgate.netresearchgate.net While this method is powerful, care must be taken as some organolithium intermediates can be unstable or react with other functional groups present in the molecule. researchgate.net

Table 2: General Steps for Organometallic Carboxylation

| Step | Procedure | Key Reagents | Reference |

| 1. Intermediate Formation | Halogen-lithium exchange or directed deprotonation of a 6-substituted isoquinoline. | Butyllithium (BuLi) | researchgate.net |

| 2. Carboxylation | Quenching of the organolithium intermediate with carbon dioxide. | Carbon Dioxide (CO₂) | researchgate.net |

| 3. Protonation | Acidic workup to yield the final carboxylic acid. | H₃O⁺ | researchgate.net |

Ring contraction methodologies represent a more complex but elegant approach to forming functional groups. While not a direct carboxylation, these methods can generate a carboxylic acid on an aromatic ring by excising atoms from an adjacent fused ring.

A conceptually related strategy involves a deaminative ring contraction cascade. nih.gov In this type of transformation, a larger polycyclic system containing a tertiary amine within a seven-membered ring fused to the aromatic core is synthesized. nih.gov This precursor then undergoes a sequence of reactions, often initiated by methylation of the amine, followed by a base-induced Stevens rearrangement and subsequent dehydroamination. nih.gov This cascade effectively contracts the larger ring, extruding the nitrogen and associated atoms, and can be designed to leave a functional group, such as a precursor to a carboxylic acid, on the remaining aromatic ring. While highly specific to the precursor design, such build-cyclize-contract strategies highlight the innovative approaches used in modern organic synthesis to construct densely functionalized aromatic systems. nih.gov

Directed Carboxylation at the C-6 Position

Multi-Step Synthetic Sequences from Precursor Isoquinoline Derivatives

The synthesis of 1-Chloroisoquinoline-6-carboxylic acid is often achieved through a multi-step sequence, starting from more readily available isoquinoline precursors. This allows for the stepwise and controlled introduction of the required functional groups.

A classic and reliable method for introducing a chlorine atom onto an aromatic ring is the Sandmeyer reaction, which converts a primary aromatic amine into a halide via a diazonium salt intermediate. This approach is highly applicable for the synthesis of this compound from a 1-aminoisoquinoline-6-carboxylic acid precursor.

The synthesis would proceed as follows:

Diazotization: The starting material, 1-aminoisoquinoline-6-carboxylic acid, is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the primary amino group at the C-1 position into a diazonium salt (-N₂⁺Cl⁻).

Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The copper catalyst facilitates the displacement of the diazonio group by a chloride ion, with the evolution of nitrogen gas (N₂), to yield the final product, this compound.

This sequence is a cornerstone of aromatic chemistry and provides a robust pathway to halogenated isoquinolines from their amino counterparts.

Derivatization from 1-Chloroisoquinoline (B32320) Intermediates

The synthesis of this compound from a pre-existing 1-chloroisoquinoline scaffold requires the introduction of a carboxyl group at the C6 position. While direct C-H carboxylation of 1-chloroisoquinoline at the 6-position is challenging, several established methodologies for the functionalization of aryl halides can be strategically applied.

One viable pathway involves a halogen-dance reaction followed by carboxylation, or more commonly, starting from a di-halogenated intermediate such as 6-bromo-1-chloroisoquinoline. This intermediate can be converted into the target carboxylic acid through two primary routes:

Carboxylation via Grignard Reagents : The bromo group at the C6 position can be selectively converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate then acts as a potent nucleophile, attacking carbon dioxide (CO2) in an electrophilic quench. Subsequent acidification protonates the resulting carboxylate salt to yield this compound. mnstate.edulibretexts.orglibretexts.org This method is advantageous as it builds the carbon skeleton of the target molecule. transformationtutoring.com

Hydrolysis of a Nitrile Intermediate : An alternative route involves the conversion of the 6-bromo substituent to a nitrile group (-CN) via a nucleophilic substitution, typically using a cyanide salt like copper(I) cyanide (a Rosenmund-von Braun reaction) or a palladium-catalyzed cyanation. The resulting 1-chloroisoquinoline-6-carbonitrile (B568009) can then be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid. libretexts.orglibretexts.org

Another powerful technique for C-H functionalization is Directed ortho Metalation (DoM) . organic-chemistry.orgbaranlab.org In this strategy, a Directed Metalation Group (DMG) on an aromatic ring complexes with an organolithium base, facilitating deprotonation at a nearby ortho position. baranlab.org For an isoquinoline system, the ring nitrogen can act as a DMG. However, its directing effect typically favors functionalization at the C8 position. Achieving selective metalation at C6 would likely require the presence of another DMG at either the C5 or C7 position to override the inherent directing effect of the ring nitrogen. Following lithiation, the resulting aryllithium species can be quenched with CO2 to form the carboxylic acid. unito.itrsc.org

Catalytic Reaction Development in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules like this compound, offering improvements in yield, purity, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Isoquinoline Construction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are instrumental in constructing the isoquinoline core itself. Rather than adding the carboxyl group to a pre-formed isoquinoline, these strategies build the heterocyclic system from simpler precursors that already contain the required functionalities.

For instance, a Suzuki-Miyaura cross-coupling reaction can be employed. The 1-chloroisoquinoline moiety itself is a substrate for such reactions, readily coupling with heteroaryl boronic acids and esters. chemicalbook.comsigmaaldrich.com A synthetic approach could involve the coupling of an appropriately substituted benzene derivative, bearing a boronic acid at one position and a protected carboxylic acid group at another, with a chlorinated pyridine-based fragment to construct the final isoquinoline ring system. This approach allows for the convergent assembly of the target molecule from two less complex parts.

The table below summarizes typical conditions for palladium-catalyzed reactions relevant to isoquinoline synthesis.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2 or Pd(PPh3)4 | PPh3, SPhos, XPhos | K2CO3, Cs2CO3, K3PO4 | Toluene, Dioxane, DMF | Aryl Halide + Aryl Boronic Acid |

| Heck | Pd(OAc)2 | P(o-tolyl)3 | Et3N, K2CO3 | DMF, Acetonitrile | Aryl Halide + Alkene |

| Sonogashira | PdCl2(PPh3)2 / CuI | PPh3 | Et3N, Piperidine (B6355638) | THF, DMF | Aryl Halide + Terminal Alkyne |

| Buchwald-Hartwig | Pd2(dba)3 or Pd(OAc)2 | BINAP, Xantphos | NaOt-Bu, K3PO4 | Toluene, Dioxane | Aryl Halide + Amine |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique provides rapid and uniform heating, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. The synthesis of isoquinoline derivatives has been shown to benefit from microwave assistance, with reactions that traditionally take hours being completed in minutes. This efficiency is particularly advantageous in multi-step syntheses and for the rapid generation of compound libraries for screening purposes. The application of microwave energy can be beneficial for several steps in the synthesis of this compound, including the construction of the isoquinoline ring and subsequent functionalization reactions.

Exploration of Green Chemistry Principles in Synthetic Routes to this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of a pharmaceutical intermediate like this compound can be evaluated and optimized through this lens.

Key green chemistry considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as palladium-catalyzed cross-couplings, are inherently more atom-economical than stoichiometric reactions that use metal reagents.

Use of Safer Solvents : Minimizing the use of hazardous solvents is crucial. Research into replacing traditional organic solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or deep eutectic solvents (DESs) is an active area. unito.itrsc.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. The development of more robust and recyclable catalysts is a key goal.

Waste Reduction : A common metric for evaluating the environmental impact of a process is the E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product. A lower E-factor signifies a greener process.

By applying these principles, synthetic routes to this compound can be redesigned to be more sustainable and environmentally benign.

Stereocontrolled Synthesis of Chiral this compound Analogs

While this compound itself is an achiral molecule, the synthesis of chiral analogs is of significant interest in medicinal chemistry, where stereochemistry often dictates biological activity. Stereocenters can be introduced into the isoquinoline scaffold, typically by reducing the aromatic system to a tetrahydroisoquinoline or by adding a chiral substituent.

The stereocontrolled synthesis of such analogs relies on asymmetric synthesis techniques. For example, chiral tetrahydroisoquinoline carboxylic acids can be prepared using methods like:

The Pictet-Spengler Reaction : This reaction condenses a β-arylethylamine with an aldehyde or ketone followed by cyclization. The use of a chiral auxiliary or a chiral catalyst can induce stereoselectivity, leading to the formation of enantiomerically enriched products.

Asymmetric Hydrogenation : An existing isoquinoline derivative can be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP), to produce a chiral tetrahydroisoquinoline.

These established methods provide a framework for the development of synthetic routes to specific stereoisomers of analogs of this compound, allowing for the exploration of structure-activity relationships in drug discovery programs.

Chemical Reactivity and Derivatization Pathways of 1 Chloroisoquinoline 6 Carboxylic Acid

Transformation Chemistry of the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position is a versatile handle for derivatization through several classical organic reactions. These transformations allow for the introduction of diverse functionalities and the conjugation of the isoquinoline (B145761) core to other molecules.

Esterification and Amidation Reactions for Diverse Conjugates

The carboxylic acid can be readily converted into esters and amides, which are fundamental transformations in the synthesis of biologically active molecules and functional materials.

Esterification: The formation of esters from 1-chloroisoquinoline-6-carboxylic acid can be achieved via Fischer esterification. chemguide.co.ukmasterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com

Amidation: The synthesis of amides from the carboxylic acid moiety requires activation of the carboxyl group to facilitate nucleophilic attack by an amine. lookchemmall.combath.ac.uk Common methods include:

Activation with Coupling Agents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to form an activated intermediate that readily reacts with primary or secondary amines to yield the corresponding amide. bath.ac.uk Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be employed to minimize side reactions. bath.ac.uk

Conversion to Acyl Chloride: A highly effective method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orglibretexts.org The resulting 1-chloroisoquinoline-6-carbonyl chloride can then be treated with an amine to form the amide bond in high yield. rsc.org

These conjugation reactions are pivotal for linking the isoquinoline scaffold to various molecular entities, including peptides, polymers, and reporter molecules.

| Reaction | Reagent(s) | Product Type | General Conditions |

| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester | Heat, excess alcohol |

| Amidation | R₂-NH, Coupling Agent (e.g., EDC, DCC) | Amide | Room temperature, inert solvent |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R₂-NH | Amide | Two-step, often with a non-nucleophilic base |

Reduction to Aldehyde and Alcohol Functionalities

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing entry into a different class of functional derivatives.

Reduction to Primary Alcohol: Carboxylic acids are generally resistant to mild reducing agents. Their reduction to primary alcohols requires powerful hydride donors. britannica.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation, converting the carboxyl group into a hydroxymethyl group (-CH₂OH). jackwestin.comlibretexts.orgyoutube.com The reaction proceeds via an initial acid-base reaction, followed by reduction of the resulting carboxylate salt. youtube.com Borane (BH₃) is another reagent capable of reducing carboxylic acids to primary alcohols. britannica.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more susceptible to reduction than the starting acid. libretexts.org Therefore, a direct one-step reduction is generally not feasible. The transformation is typically achieved through a two-step sequence:

Activation of the carboxylic acid by converting it to a derivative such as an acid chloride or an ester. britannica.com

Reduction of the activated derivative using a less reactive, sterically hindered hydride reagent that stops the reaction at the aldehyde stage. For example, acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), typically at low temperatures like -78 °C to prevent over-reduction. libretexts.org

| Target Product | Reagent(s) | Notes |

| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Powerful reducing agent; reduces most carbonyl functionalities. britannica.comlibretexts.org |

| Primary Alcohol | Borane (BH₃) | An alternative to LiAlH₄. britannica.com |

| Aldehyde | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | Two-step process via the acid chloride. libretexts.org |

| Aldehyde | 1. R-OH, H⁺ 2. DIBAL-H (-78 °C) | Two-step process via the ester. libretexts.org |

Decarboxylation Pathways and Reaction Conditions

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing it as carbon dioxide (CO₂). jackwestin.combyjus.com For most simple aromatic carboxylic acids, this reaction is difficult and requires harsh conditions, such as very high temperatures, because it proceeds through an unstable carbanion intermediate. byjus.comlibretexts.org

The ease of decarboxylation is significantly influenced by the stability of the carbanion formed upon CO₂ loss. The reaction is facilitated if there is a strong electron-withdrawing group at the ortho or para position relative to the carboxylic acid. In the case of this compound, the chloro- and isoquinoline nitrogen substituents are not positioned to effectively stabilize a negative charge at the C-6 position through resonance.

Therefore, decarboxylation of this compound is expected to be challenging under standard laboratory conditions. Specialized decarboxylation methods, such as the Barton decarboxylation or silver salt-mediated reactions (Hunsdiecker reaction), could potentially be employed, although these would introduce other functionalities in place of the carboxyl group rather than simply replacing it with a hydrogen atom. libretexts.org Catalytic methods using silver or copper salts have been shown to promote the protodecarboxylation of various heteroaromatic carboxylic acids under specific conditions. organic-chemistry.org

Reactivity of the C-1 Chloro Substituent

The chlorine atom at the C-1 position of the isoquinoline ring is an aryl chloride. Its reactivity is significantly influenced by the heterocyclic aromatic system, making it susceptible to displacement and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl halides are typically unreactive toward nucleophilic substitution. However, the chlorine atom in 1-chloroisoquinoline (B32320) is activated for Nucleophilic Aromatic Substitution (SₙAr) reactions. wikipedia.orglibretexts.org This enhanced reactivity is due to the presence of the electron-withdrawing nitrogen atom in the aromatic ring, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org The stabilization is most effective when the attack occurs at positions ortho or para to the heteroatom, which is the case for the C-1 position. wikipedia.org

The SₙAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the chloro substituent, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

A wide range of nucleophiles can be used to displace the C-1 chloro group, allowing for the introduction of various substituents.

| Nucleophile | Reagent Example | Product C-1 Substituent |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | -OMe (Methoxy) |

| Amine | Ammonia (NH₃), Alkylamines (RNH₂) | -NH₂, -NHR (Amino, Alkylamino) |

| Thiolate | Sodium thiophenoxide (NaSPh) | -SPh (Phenylthio) |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | -OH (Hydroxy) |

Transition Metal-Catalyzed Coupling Reactions at C-1

The C-1 chloro substituent serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. eie.grrsc.org Palladium-catalyzed reactions are particularly prominent in this field. acs.orgumb.edu The parent compound, 1-chloroisoquinoline, has been successfully used in Pd-catalyzed cross-couplings with heteroaryl boronic acids and esters, as well as Mn-catalyzed couplings with Grignard reagents. chemicalbook.comsigmaaldrich.com These reactions provide a powerful platform for constructing complex molecular architectures.

Common cross-coupling reactions applicable to this system include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. acs.org

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to install an alkynyl group. umb.edu

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene. umb.edu

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a C-N bond, providing an alternative to SₙAr for installing amino groups.

Stille Coupling: Coupling with an organostannane reagent, catalyzed by palladium, to create a C-C bond. umb.edu

These reactions are fundamental in modern synthetic chemistry for the construction of biaryl compounds and other complex structures found in pharmaceuticals and materials science. eie.gr

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base (e.g., Na₂CO₃) | C-C |

| Sonogashira Coupling | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | C-C (alkene) |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | C-N |

| Stille Coupling | R-Sn(Bu)₃ | Pd(0) catalyst | C-C |

Electrophilic and Nucleophilic Reactions on the Isoquinoline Aromatic System

The reactivity of the isoquinoline ring in this compound is influenced by the presence of both the chlorine atom and the carboxylic acid group. The nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack, particularly at the C-5 and C-8 positions. Conversely, the pyridine-like ring is activated towards nucleophilic substitution, especially at the C-1 position, which is further enhanced by the presence of the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-1 position of the isoquinoline ring is highly susceptible to nucleophilic displacement. This reactivity is a cornerstone of the derivatization of this molecule. Various nucleophiles, including amines, alcohols, and thiols, can displace the chloride to form a diverse range of 1-substituted isoquinoline-6-carboxylic acid derivatives. The general mechanism proceeds through a Meisenheimer-like intermediate, where the aromaticity of the heterocyclic ring is temporarily disrupted.

For instance, the reaction with primary or secondary amines can lead to the formation of 1-aminoisoquinoline-6-carboxylic acids. These reactions are often carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

| Nucleophile | Product | Reaction Conditions |

| Ammonia | 1-Aminoisoquinoline-6-carboxylic acid | Heat, pressure |

| Primary Amine (R-NH2) | 1-(Alkyl/Arylamino)isoquinoline-6-carboxylic acid | Solvent, Base (e.g., K2CO3), Heat |

| Secondary Amine (R2NH) | 1-(Dialkyl/Diaryl)aminoisoquinoline-6-carboxylic acid | Solvent, Base (e.g., K2CO3), Heat |

This table is illustrative and specific conditions may vary based on the nucleophile and substrate.

Palladium-Catalyzed Cross-Coupling Reactions

The C-1 chlorine atom also serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki, Sonogashira, and Heck couplings can be employed to introduce aryl, alkynyl, and vinyl groups, respectively, at the 1-position. These transformations significantly expand the molecular diversity achievable from this compound.

Suzuki Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base yields 1-arylisoquinoline-6-carboxylic acids.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, affords 1-alkynylisoquinoline-6-carboxylic acids.

Heck Reaction: Reaction with an alkene under palladium catalysis leads to the formation of 1-alkenylisoquinoline-6-carboxylic acids.

These reactions are pivotal in the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Electrophilic Aromatic Substitution

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions can involve either the carboxylic acid group, the reactive C-1 position, or both.

Intramolecular Cyclization

Derivatives of this compound can undergo intramolecular cyclization to form novel polycyclic systems. For example, if the chlorine at C-1 is substituted with a nucleophile containing a suitably positioned functional group, subsequent intramolecular reaction with the carboxylic acid at C-6 can lead to the formation of a new ring.

A hypothetical pathway could involve the initial displacement of the chloride by an amino alcohol. The resulting 1-(hydroxyalkylamino)isoquinoline-6-carboxylic acid could then undergo an intramolecular esterification or amidation to form a lactone or lactam, respectively, fused to the isoquinoline core.

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, can be envisioned using this compound as a building block. For instance, a derivative where the carboxylic acid is converted to a more reactive species (e.g., an acid chloride or ester) could participate in a [4+2] cycloaddition (Diels-Alder) reaction if a suitable diene system is introduced at the C-1 position.

Furthermore, multi-step synthetic sequences starting from this compound can lead to the construction of complex fused heterocycles. These sequences often leverage the reactivity of both the C-1 and C-6 positions to build up the desired molecular architecture.

| Starting Material Derivative | Reaction Type | Fused System |

| 1-Alkynylisoquinoline-6-carboxylic acid ester | Intramolecular cyclization | Pyrrolo[2,1-a]isoquinolines |

| 1-(2-Aminophenyl)isoquinoline-6-carboxylic acid | Condensation | Isoquinolino[1,2-b]quinazolines |

This table presents potential synthetic pathways based on the reactivity of the core structure.

This compound is a versatile building block in organic synthesis. The presence of a nucleophilically labile chlorine atom at the C-1 position and a carboxylic acid at the C-6 position allows for a wide range of chemical transformations. Nucleophilic substitution and palladium-catalyzed cross-coupling reactions at C-1 provide a powerful means to introduce molecular diversity. While electrophilic substitution is challenging, the true synthetic utility of this compound lies in its potential to serve as a precursor for the construction of complex fused heterocyclic systems through various cyclization and annulation strategies. Further exploration of its reactivity is likely to uncover novel synthetic methodologies and lead to the discovery of new molecules with interesting properties.

Advanced Spectroscopic and Structural Characterization of 1 Chloroisoquinoline 6 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-chloroisoquinoline-6-carboxylic acid. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, a complete picture of the proton and carbon framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each of the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the nitrogen atom in the isoquinoline (B145761) ring, and the carboxylic acid group. The aromatic region will likely show a complex pattern of doublets and doublets of doublets due to spin-spin coupling between adjacent protons. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically above 12 ppm, due to its acidic nature and potential for hydrogen bonding.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 7.6 - 7.8 | d | 5.0 - 6.0 |

| H-4 | 8.2 - 8.4 | d | 5.0 - 6.0 |

| H-5 | 8.3 - 8.5 | d | 8.5 - 9.5 |

| H-7 | 8.1 - 8.3 | dd | 8.5 - 9.5, 1.5 - 2.0 |

| H-8 | 8.8 - 9.0 | d | 1.5 - 2.0 |

| COOH | >12 | br s | - |

Note: Predicted data is based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in this compound will give rise to a unique signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position, typically in the range of 165-175 ppm. The carbon atom attached to the chlorine (C-1) will also be significantly deshielded. The other aromatic carbons will appear in the typical aromatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-4a | 125 - 130 |

| C-5 | 128 - 133 |

| C-6 | 130 - 135 |

| C-7 | 135 - 140 |

| C-8 | 122 - 127 |

| C-8a | 145 - 150 |

| COOH | 165 - 175 |

Note: Predicted data is based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, aiding in the assignment of the aromatic proton network. For instance, a cross-peak between the signals for H-7 and H-8 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C-3, C-4, C-5, C-7, and C-8 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and for piecing together the entire molecular structure. For example, correlations from the carboxylic acid proton to C-6 and C-5 would confirm the position of the carboxylic acid group.

Vibrational Spectroscopy for Functional Group Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, often appearing as a wide envelope due to hydrogen bonding. libretexts.org The C=O stretching vibration of the carboxylic acid will give a strong, sharp absorption band typically between 1680 and 1710 cm⁻¹, with the conjugation to the aromatic ring potentially lowering the frequency. libretexts.org The C-Cl stretching vibration is expected in the fingerprint region, generally between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

The FT-Raman spectrum complements the FT-IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching vibration may also be observed, though typically weaker than in the IR spectrum. The C-Cl stretch is also expected to be Raman active.

Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| C-Cl | C-Cl stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of the isoquinoline ring is expected to give rise to strong absorptions in the UV region. Typically, isoquinoline itself shows absorption bands around 317, 266, and 217 nm. nist.gov The presence of the chlorine atom and the carboxylic acid group as substituents may cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima and may also affect their intensities. Without additional conjugation, carboxylic acids themselves absorb around 210 nm, which is generally too low to be of significant use in this context. libretexts.org The UV-Vis spectrum of this compound will be dominated by the electronic transitions of the substituted isoquinoline chromophore.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₆ClNO₂), the expected nominal molecular weight is 207 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve several key fragmentation pathways. The molecular ion peak (M⁺) should be observable. A characteristic fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). youtube.com Another potential fragmentation pathway could involve the loss of a chlorine atom (-Cl, M-35) or the elimination of HCl (M-36). The isoquinoline ring is relatively stable, but fragmentation with the loss of HCN (M-27) is a known pathway for isoquinolines. mcmaster.ca

Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

| 207/209 | [M]⁺ (isotopic pattern for Cl) |

| 190/192 | [M-OH]⁺ |

| 172 | [M-Cl]⁺ |

| 162 | [M-COOH]⁺ |

| 127 | [M-COOH-Cl]⁺ |

X-ray Crystallography for Precise Solid-State Molecular Geometry

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain X-ray crystallography data for this compound. This investigation aimed to detail its precise solid-state molecular geometry, including bond lengths, bond angles, and intermolecular interactions.

Despite these extensive efforts, no specific experimental X-ray crystallographic data for this compound has been deposited in the public domain. Consequently, a detailed analysis of its crystal structure, including data tables of crystallographic parameters, cannot be provided at this time. The determination of the solid-state architecture of this compound would require future experimental investigation via single-crystal X-ray diffraction.

Computational Chemistry and Theoretical Investigations of 1 Chloroisoquinoline 6 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Architecture and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. For 1-Chloroisoquinoline-6-carboxylic acid, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine its fundamental structural and electronic characteristics. nih.gov

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process computationally finds the minimum energy structure, providing key data on bond lengths, bond angles, and dihedral angles. nih.gov For this compound, a critical aspect of the analysis involves the conformational orientation of the carboxylic acid group relative to the rigid isoquinoline (B145761) ring. DFT calculations can identify the most stable conformer, which is crucial for understanding the molecule's interactions and properties. mdpi.comresearchgate.net The presence of the chloro and carboxylic acid substituents on the isoquinoline framework significantly influences the final optimized geometry.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents typical bond lengths and angles expected from a DFT/B3LYP calculation, based on data from structurally related molecules. nih.govresearchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (carboxyl) | ~ 1.21 Å |

| Bond Length | C-O (carboxyl) | ~ 1.35 Å |

| Bond Length | O-H (carboxyl) | ~ 0.97 Å |

| Bond Length | C-Cl | ~ 1.74 Å |

| Bond Length | C-C (aromatic) | ~ 1.39 - 1.42 Å |

| Bond Length | C-N (aromatic) | ~ 1.33 - 1.38 Å |

| Bond Angle | O=C-O (carboxyl) | ~ 124° |

| Bond Angle | C-O-H (carboxyl) | ~ 107° |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)-O | ~ 0° or 180° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be distributed across the electron-rich isoquinoline ring system, while the LUMO may be localized more towards the electron-withdrawing carboxylic acid and chloro groups. researchgate.net This distribution dictates the molecule's behavior in chemical reactions. libretexts.orgnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Values are representative and based on DFT calculations of similar heterocyclic compounds. researchgate.netrsc.org

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -2.1 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV |

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Natural Bond Orbital (NBO) analysis is used to quantify the charge on each atom. rsc.org Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge landscape. The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net In this compound, the most negative regions (typically colored red) are anticipated around the nitrogen atom of the isoquinoline ring and the oxygen atoms of the carboxylic acid group. The most positive regions (typically colored blue) are expected around the acidic hydrogen of the carboxyl group and the hydrogen atoms attached to the aromatic ring. researchgate.net

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT methods can accurately compute vibrational frequencies (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govdergipark.org.tr For this compound, theoretical vibrational analysis can assign specific frequencies to the stretching and bending modes of its functional groups, such as the C=O stretch of the carboxylic acid, the C-Cl stretch, and various vibrations of the aromatic rings. researchgate.netresearchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts, providing a theoretical counterpart to experimental spectra. dergipark.org.tr

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative) Frequencies are based on DFT calculations for molecules with similar functional groups. researchgate.netdergipark.org.tr

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~ 3500 (monomer) |

| C-H Stretch | Aromatic Ring | ~ 3050 - 3100 |

| C=O Stretch | Carboxylic Acid | ~ 1720 |

| C=N Stretch | Isoquinoline Ring | ~ 1610 |

| C=C Stretch | Aromatic Rings | ~ 1450 - 1600 |

| C-Cl Stretch | Chloro Group | ~ 675 |

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its behavior over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations can explore the rotational freedom of the carboxylic acid group and its hydrogen-bonding interactions with solvent molecules like water. researchgate.net These simulations are crucial for understanding how the solvent influences the molecule's structure and stability, revealing details about the solvation shell and the dynamics of intermolecular forces. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Calculation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. drugdesign.orgnih.gov The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For this compound, a wide range of descriptors can be calculated from its optimized geometry, including constitutional, topological, geometric, and electronic descriptors. biointerfaceresearch.com These descriptors quantify properties like molecular weight, shape, polar surface area, and charge distributions. By analyzing a dataset of related compounds with known activities, a QSAR model can be developed to predict the activity of new molecules like this compound, making it a valuable tool in drug design and discovery.

Mechanistic Insights into Chemical Reactions via Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of this compound and its derivatives, theoretical investigations, particularly those employing Density Functional Theory (DFT), are crucial for understanding reaction pathways, transition states, and the electronic factors that govern reactivity. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational analysis on related isoquinoline and quinoline (B57606) systems can provide a foundational understanding of the expected mechanistic behavior.

Theoretical studies on molecules with similar structural motifs, such as 1-chloroisoquinoline (B32320), often focus on several key types of reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Computational approaches in these areas typically involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. This process includes the localization of transition state structures, which represent the highest energy point along the reaction coordinate, and the calculation of activation energies, which are critical in determining reaction rates.

For a hypothetical nucleophilic substitution reaction at the C1 position of this compound, computational analysis would likely investigate the energetics of the formation of the Meisenheimer complex, a key intermediate in SNAr reactions. DFT calculations could be employed to determine the geometry and stability of this intermediate, as well as the transition states leading to and from it. The influence of the carboxylic acid group at the C6 position on the reactivity of the C1 position could also be explored, as its electron-withdrawing or -donating character can significantly affect the activation barriers of the reaction.

In the realm of cross-coupling reactions, which are vital for the synthesis of complex organic molecules, computational studies can elucidate the detailed steps of the catalytic cycle. This includes oxidative addition, transmetalation, and reductive elimination. For a Suzuki-Miyaura coupling involving this compound, DFT could be used to model the interaction of the substrate with the palladium catalyst and the boronic acid coupling partner. Such studies can provide insights into the ligand effects on the catalyst's efficiency and selectivity.

While detailed, compound-specific data tables for this compound are not available due to a lack of published research, the following tables illustrate the type of data that would be generated from such computational investigations on a related, generic reaction.

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) for a Generic Nucleophilic Aromatic Substitution on a Chloroisoquinoline Derivative

| Nucleophile | Solvent | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |

| Methoxide (B1231860) | DMSO | 18.5 | -12.3 |

| Ammonia | Acetonitrile | 22.1 | -8.7 |

| Thiophenoxide | DMF | 15.2 | -15.8 |

This table is illustrative and does not represent experimental or calculated data for this compound.

Table 2: Key Geometric Parameters of a Calculated Transition State for a Generic Suzuki-Miyaura Coupling

| Parameter | Value (Å) |

| Pd-C1(isoquinoline) bond length | 2.15 |

| Pd-Cl bond length | 2.45 |

| C1-Cl bond length | 2.05 |

This table is illustrative and does not represent experimental or calculated data for this compound.

The insights gained from these computational approaches are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of new chemical transformations. Although specific studies on this compound are yet to be reported, the application of these computational methodologies holds significant promise for advancing the understanding of its chemical reactivity.

Biological Activity and Pharmacological Mechanisms of 1 Chloroisoquinoline 6 Carboxylic Acid Derivatives

Anti-Cancer Activities and Related Molecular Pathways

The quinoline (B57606) and isoquinoline (B145761) nuclei are integral components of numerous natural and synthetic compounds with established anticancer properties. nih.govresearchgate.net Research into derivatives of these core structures has revealed multiple mechanisms through which they exert their cytotoxic and anti-proliferative effects against cancer cells.

Inhibition of Cellular Proliferation

Derivatives based on the quinoline and isoquinoline framework have been shown to effectively inhibit the proliferation of a wide array of cancer cell lines. nih.gov For example, a series of 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives demonstrated potent inhibitory effects across various cancer cell types. nih.gov Similarly, newly synthesized 2-aryl-4,6-disubstituted quinolines and 2-chloroquinazoline (B1345744) derivatives have shown significant cytotoxic activity against multiple human tumor cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. researchgate.netnih.gov For instance, compound 10b (2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide) displayed IC₅₀ values of 1.73 µM and 2.04 µM against AGS and HepG2 cell lines, respectively. nih.gov Another study highlighted a quinolone derivative, 7c , which showed potent anti-proliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.73 ± 0.27 μg/mL. mdpi.com

Table 1: Anti-Proliferative Activity of Selected Quinoline/Quinazoline (B50416) Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀) |

|---|---|---|

| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL |

| Compound 10b | AGS (Gastric) | 1.73 µM |

| Compound 10b | HepG2 (Liver) | 2.04 µM |

| Compound 10b | A549 (Lung) | 3.68 µM |

| Quinoline-carboxamides | h-P2X7R-MCF-7 | 0.566-0.813 µM |

Induction of Apoptosis and Cell Cycle Modulation

A primary mechanism contributing to the anticancer effects of these derivatives is the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that treatment with certain quinoline derivatives leads to classic hallmarks of apoptosis, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases. nih.gov For instance, 6-cinnamamido-quinoline-4-carboxamide derivatives were found to trigger significant apoptosis, which was identified as the main source of their cytotoxicity. nih.gov

In addition to inducing apoptosis, these compounds can modulate the cell cycle. mdpi.com Flow cytometry analyses have revealed that some derivatives can cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. For example, some agents have been shown to cause an accumulation of cells in the G2/M phase, a common indicator of apoptosis induction. mdpi.com Other related compounds, such as certain quinazoline-4-carboxylic acid derivatives, have been observed to arrest the cell cycle in the G1 phase. nih.gov This disruption of the normal cell cycle progression is a key component of their antitumor activity.

Targeting Oncogenic Signaling Cascades (e.g., IL-6/JAK2/STAT3 pathway)

The Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. nih.gov Its aberrant activation is a hallmark of many human cancers, contributing to tumor growth and progression. nih.gov Consequently, targeting this pathway has become a promising strategy for cancer therapy.

Research has demonstrated that quinazoline-based compounds can exert their antitumor effects by directly targeting this pathway. nih.gov Certain 2-alkyl-substituted quinazolines have been shown to suppress both the baseline and IL-6-induced activation of JAK2 and STAT3 phosphorylation. nih.gov This inhibition downregulates the expression of downstream genes involved in cell proliferation and survival, ultimately leading to apoptosis. nih.govnih.gov The pro-apoptotic effect of these compounds could be reversed by introducing a constitutively active form of STAT3, confirming that the JAK2/STAT3 pathway is a key molecular target. nih.gov This highlights the potential for isoquinoline-6-carboxylic acid derivatives to be developed as inhibitors of this crucial oncogenic cascade.

Modulation of Multidrug Resistance Efflux Pumps (e.g., P-glycoprotein)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govmdpi.com P-gp functions as an efflux pump, actively removing a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and effectiveness. nih.govfrontiersin.org

Quinoline-based compounds have emerged as potent inhibitors of P-gp, capable of reversing MDR. nih.govfrontiersin.orgnih.gov For example, the quinoline derivative 160a was identified as a P-gp inhibitor that significantly increases the intracellular accumulation of chemotherapy drugs like doxorubicin (B1662922) in resistant cancer cells. nih.govnih.gov Another novel quinoline derivative, YS-7a , was shown to be a potent P-gp inhibitor that suppresses its transport function, stimulates its ATPase activity, and reverses MDR in both in vitro and in vivo models. frontiersin.org By blocking the action of P-gp, these derivatives can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents, offering a promising strategy to overcome treatment failure. frontiersin.orgresearchgate.net

Table 2: Effect of Quinoline Derivatives on P-glycoprotein (P-gp) Mediated Multidrug Resistance

| Compound/Derivative | Effect | Mechanism |

|---|---|---|

| Compound 160a | Reverses MDR phenotype | Inhibits P-gp mediated drug efflux |

| YS-7a | Reverses MDR in vitro and in vivo | Suppresses P-gp transport function, stimulates ATPase activity |

| General Quinoline Derivatives | Increase intracellular drug accumulation | Block P-gp efflux pump |

Antimicrobial Efficacy and Mechanistic Investigations

The isoquinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Its derivatives have shown promise against a variety of pathogenic microorganisms, including drug-resistant strains. nih.govnih.gov

Antibacterial Properties Against Specific Pathogens

Derivatives of isoquinoline and quinoline have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org Studies have evaluated these compounds against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Vibrio parahaemolyticus. scienceopen.com

For instance, a series of novel 8-hydroxyquinoline (B1678124) derivatives showed potent activity, with some compounds exhibiting larger inhibition zones than the standard antibiotic Penicillin G against certain strains. scienceopen.com Specifically, a derivative containing a chlorine substituent on its benzene (B151609) ring displayed good activity against both Gram-positive and Gram-negative bacteria. scienceopen.com Similarly, newly synthesized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, particularly halogenated ester and carbamate (B1207046) derivatives, exhibited high and broad-range bactericidal activity. nih.gov Alkynyl isoquinolines have also proven effective against a plethora of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). nih.gov The mechanism of action for some of these compounds involves the perturbation of cell wall and nucleic acid biosynthesis. nih.gov

Table 3: Antibacterial Activity of Selected Quinoline/Isoquinoline Derivatives

| Derivative Type | Pathogen | Activity (MIC or Inhibition Zone) |

|---|---|---|

| 8-Hydroxyquinoline derivative (with Cl) | S. aureus | 32 mm inhibition zone |

| 8-Hydroxyquinoline derivative (with Cl) | V. parahaemolyticus | 30 mm inhibition zone |

| 8-Hydroxyquinoline derivative (with Cl) | E. coli | 18 mm inhibition zone |

| 1-Ethyl-6-fluoro...quinoline-3-carboxylic acid | S. aureus | MIC: 4.1 µg/mL |

| 1-Ethyl-6-fluoro...quinoline-3-carboxylic acid | E. coli | MIC: 1 µg/mL |

| Alkynyl Isoquinolines | Fluoroquinolone-resistant S. aureus | MIC: 4-8 µg/mL |

Antifungal Activities

Derivatives of isoquinoline have demonstrated notable antifungal properties. Studies have shown that the introduction of a chlorine atom can enhance this activity. For instance, chlorinated derivatives such as chlorobenzoate and chlorophenylpropanoate esters of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been identified as having the greatest antifungal activity among a series of tested compounds. nih.gov

Research into novel 3-aryl-isoquinoline derivatives, designed based on natural alkaloids like sanguinarine (B192314) and berberine (B55584), has also yielded compounds with significant antifungal efficacy. One such derivative, compound 9f , showed excellent activity against several plant pathogenic fungi, including Alternaria solani (80.4% inhibition), Alternaria alternata (88.2% inhibition), and Physalospora piricola (93.8% inhibition) at a concentration of 50 mg/L. nih.gov Furthermore, the half-maximal effective concentration (EC₅₀) of compound 9f against P. piricola was found to be 3.651 mg/L, which is comparable to the commercial fungicide chlorothalonil. nih.gov

The antifungal potential of these compounds is often evaluated against a panel of fungal species. While many isoquinoline derivatives show broad-spectrum bactericidal activity, their antifungal effects can be more selective. nih.gov For example, some novel carboxylic acid amides have shown considerable antifungal effects against fungi like Rhizoctonia solani and Pythium aphanidermatum. mdpi.com

| Compound/Derivative Type | Fungal Species | Activity/Inhibition Rate | Concentration |

|---|---|---|---|

| Chlorinated derivatives (chlorobenzoate and chlorophenylpropanoate esters) | Various fungi | Greatest antifungal activity in its class | Not specified |

| Compound 9f (a 3-aryl-isoquinoline derivative) | Alternaria solani | 80.4% | 50 mg/L |

| Alternaria alternata | 88.2% | ||

| Physalospora piricola | 93.8% | ||

| Compound 9f (EC₅₀) | Physalospora piricola | 3.651 mg/L | Not applicable |

Molecular Mechanisms of Antimicrobial Action (e.g., Membrane Disruption, Metabolic Interference, Enzyme Inhibition)

The antimicrobial effects of isoquinoline derivatives are attributed to several molecular mechanisms. One of the key mechanisms identified for their antifungal action is the inhibition of essential cellular enzymes. For example, molecular docking studies have suggested that certain 3-aryl-isoquinoline derivatives act by inhibiting succinate (B1194679) dehydrogenase (SDH). nih.govresearchgate.net This enzyme is a crucial component of the mitochondrial respiratory chain (Complex II) and the tricarboxylic acid cycle. Inhibition of SDH disrupts fungal respiration and energy production, ultimately leading to cell death. mdpi.com

Molecular electrostatic potential analysis of active compounds like derivative 9f has shown a positive potential contour covering the molecule, which is believed to facilitate interaction with negatively charged amino acid residues within the active site of succinate dehydrogenase. nih.gov

Beyond enzyme inhibition, other mechanisms have been proposed for the broader antimicrobial activities of isoquinoline compounds. These include the inhibition of nucleic acid synthesis and interference with cell division processes. While the precise mechanisms can vary between different derivatives and target organisms, the disruption of fundamental cellular processes remains a common theme.

Neuroprotective Effects and Relevance to Central Nervous System (CNS) Disorders

Isoquinoline alkaloids and their derivatives have been extensively studied for their neuroprotective properties, making them relevant for potential applications in central nervous system (CNS) disorders like Parkinson's and Alzheimer's disease. nih.govdoaj.org A significant advantage of some of these compounds, such as nuciferine, is their ability to cross the blood-brain barrier, a prerequisite for acting on the CNS. nih.gov

The neuroprotective effects of isoquinoline derivatives are multifaceted and involve various mechanisms:

Anti-inflammatory Action: Compounds like berberine can inhibit the production of pro-inflammatory molecules such as TNF-α and cyclooxygenase-2 (COX-2), which helps in reducing neuroinflammation. nih.gov

Reduction of Oxidative Stress: Some isoquinoline alkaloids can protect nerve cells from oxidative damage by enhancing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govresearchgate.net

Regulation of Autophagy: Autophagy is a cellular process for degrading and recycling cellular components, and its dysregulation is implicated in neurodegenerative diseases. Certain isoquinoline derivatives can modulate this process to exert a protective effect. researchgate.net

Inhibition of Intracellular Calcium Overload: Maintaining calcium homeostasis is critical for neuronal function. Isoquinoline alkaloids can help prevent neuronal damage by inhibiting excessive intracellular calcium influx. nih.gov

These mechanisms collectively contribute to the potential of isoquinoline derivatives to protect neurons from injury and apoptosis, which are hallmarks of many neurodegenerative diseases. nih.gov

Enzyme Inhibition Studies of Isoquinoline Carboxylic Acid Derivatives

Inhibition of DNA Gyrase

Recent research has identified isoquinoline derivatives as potent inhibitors of DNA gyrase, an essential bacterial enzyme that is a well-established target for antibiotics. nih.gov Specifically, a class of isoquinoline sulfonamides has been discovered to act as allosteric inhibitors of this enzyme. nih.gov

One such potent antibacterial compound, LEI-800 , was developed through the optimization of an initial isoquinoline sulfonamide hit. nih.gov This compound was found to inhibit the ATP-dependent supercoiling activity of recombinant E. coli DNA gyrase with a half-maximal inhibitory concentration (IC₅₀) of 35 nM. This potency was noted to be more than 25-fold greater than that of ciprofloxacin, a widely used fluoroquinolone antibiotic that also targets DNA gyrase. nih.gov Cryogenic electron microscopy studies revealed that LEI-800 binds to an allosteric, hydrophobic pocket in the GyrA subunit of the enzyme, a mode of action distinct from that of fluoroquinolones. nih.gov This discovery presents a promising avenue for developing new antibiotics that could be effective against fluoroquinolone-resistant bacteria. nih.gov

| Compound | Target Enzyme | IC₅₀ | Notes |

|---|---|---|---|

| LEI-800 | E. coli DNA Gyrase | 35 nM | Allosteric inhibitor |

| Ciprofloxacin | E. coli DNA Gyrase | 925 nM | Reference compound |

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, has been explored using compounds structurally related to isoquinolines. While direct studies on 1-chloroisoquinoline-6-carboxylic acid derivatives are limited, research on related heterocyclic compounds like quinazolines and isoindolinones provides insight into this potential activity. nih.govnih.gov Carboxylic acid-containing compounds are known to act as non-classical CA inhibitors. nih.gov

For instance, novel isoindolinone derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II). Two compounds, 2c and 2f , demonstrated superior inhibition compared to the standard inhibitor acetazolamide, with Kᵢ values for hCA II of 9.32 ± 2.35 nM and 14.87 ± 3.25 nM, respectively. nih.gov Similarly, a series of quinazolinone derivatives showed moderate to significant inhibition against both bovine and human CA-II, with IC₅₀ values in the micromolar range. frontiersin.org These findings suggest that the isoquinoline carboxylic acid scaffold is a promising starting point for the design of novel carbonic anhydrase inhibitors.

| Compound Class | Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|---|

| Isoindolinone derivatives | 2c | hCA II | 9.32 ± 2.35 nM |

| 2f | hCA II | 14.87 ± 3.25 nM | |

| Standard Inhibitor | Acetazolamide | hCA II | 18.41 ± 4.19 nM |

Receptor Binding Affinity and Selectivity Profiling (e.g., Opioid Receptors)

The isoquinoline core is a key structural feature in many opioid alkaloids, such as morphine. Consequently, synthetic isoquinoline derivatives have been investigated for their affinity to opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for many analgesics. nih.gov

The binding affinity of these derivatives is highly dependent on their structural features. For example, the position and mobility of the piperidine (B6355638) nitrogen atom within the isoquinoline structure are critical determinants for effective interaction with the MOR. nih.gov Moving this nitrogen atom closer to the phenolic ring or restricting its mobility can drastically decrease binding affinity. nih.gov

Studies on N-substituted normorphine derivatives, which contain a core structure related to isoquinolines, have provided specific binding affinity data. One such derivative, compound 94 , demonstrated high affinity and selectivity for the mu-opioid receptor, acting as a potent agonist with a Kᵢ value of 0.93 nM. This affinity was reported to be seven times higher than that of morphine. researchgate.net This highlights the potential to develop highly potent and selective opioid receptor ligands based on the isoquinoline scaffold.

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Notes |

|---|---|---|---|

| Compound 94 (N-substituted normorphine derivative) | Mu-opioid receptor (MOR) | 0.93 nM | Potent agonist |

| Morphine | Mu-opioid receptor (MOR) | ~6.5 nM (for comparison) | Reference compound |

Structure Activity Relationship Sar Studies of 1 Chloroisoquinoline 6 Carboxylic Acid Analogs

Influence of the Chloro Substituent at C-1 on Biological Profiles